molecular formula C41H35N3O4 B1405489 Fmoc-N-Me-D-His(Trt)-OH CAS No. 1217608-75-7

Fmoc-N-Me-D-His(Trt)-OH

Cat. No.: B1405489
CAS No.: 1217608-75-7
M. Wt: 633.7 g/mol
InChI Key: JWVLJHMKVOZWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Me-D-His(Trt)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc group (9-fluorenylmethyloxycarbonyl): Protects the α-amino group, removable under basic conditions (e.g., piperidine) .
  • Trt group (trityl): Protects the imidazole side chain of histidine, stable during Fmoc deprotection but cleavable with trifluoroacetic acid (TFA) or dilute acetic acid .
  • N-methylation: Introduces a methyl group at the α-nitrogen, enhancing conformational rigidity and resistance to enzymatic degradation .
  • D-configuration: The non-natural stereochemistry influences peptide bioactivity and receptor interactions .

This compound is critical for synthesizing peptides with tailored stability and biological activity, particularly in drug discovery and biomaterial science.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLJHMKVOZWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The Fmoc group is typically introduced by reacting histidine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Methylation: The nitrogen atom of histidine can be methylated using methyl iodide in the presence of a base like potassium carbonate.

    Trityl Protection: The Trt group is introduced by reacting the imidazole ring of histidine with trityl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of Fmoc-N-Me-D-His(Trt)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes sequential addition of protecting groups and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can undergo substitution reactions at the imidazole ring or the amino group.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in dimethylformamide (DMF).

    Trt Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

    Fmoc Removal: N-Me-D-His(Trt)-OH.

    Trt Removal: N-Me-D-His-OH.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Me-D-His(Trt)-OH is predominantly used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild basic conditions, facilitating the stepwise assembly of peptides. The presence of the Trt group protects the side chain of histidine, preventing unwanted reactions during synthesis. This stability is critical for synthesizing complex peptides that require precise control over amino acid sequences and modifications .

Drug Development

The compound has significant implications in drug development, particularly for creating peptide-based therapeutics. Its unique properties enable the design of peptides that can interact with specific biological targets, such as receptors or enzymes involved in disease processes. For example, modifications using this compound can enhance the bioavailability and efficacy of peptide drugs by optimizing their pharmacokinetic profiles .

Bioconjugation

This compound is employed in bioconjugation strategies to attach peptides to other biomolecules, such as antibodies or nanoparticles. This application is particularly relevant in developing antibody-drug conjugates (ADCs), where the targeted delivery of cytotoxic agents to cancer cells can be achieved through peptide linkers derived from this compound. The ability to selectively modify peptides enhances their therapeutic potential while minimizing side effects .

Material Science

In material science, this compound is used to create peptide-based materials that exhibit specific mechanical and chemical properties. These materials can be applied in various fields, including tissue engineering and drug delivery systems, where biocompatibility and functionality are essential .

Case Studies and Research Findings

  • Solid-Phase Peptide Synthesis :
    A study published in ACS Omega highlighted the use of this compound in synthesizing cyclic peptides with enhanced stability against proteolytic degradation. The incorporation of this amino acid derivative allowed for successful cyclization while maintaining high yields and purity levels .
  • Antibody-Drug Conjugates :
    Research demonstrated that linking cytotoxic agents to antibodies via peptides synthesized with this compound resulted in increased targeting efficiency against cancer cells while reducing systemic toxicity. This approach marks a significant advancement in personalized medicine strategies .
  • Peptide-Based Materials :
    Investigations into peptide-based hydrogels utilizing this compound showed promising results for applications in regenerative medicine, where controlled release properties were achieved alongside enhanced cell adhesion characteristics .

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with enzymes and receptors through its imidazole ring, which can participate in hydrogen bonding and coordination with metal ions.
  • The methyl group on the nitrogen atom can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-His(Trt)-OH

  • Key Differences : Lacks N-methylation and adopts the L-configuration.
  • Stability : The Trt group remains intact under Fmoc deprotection (20% piperidine), but both Trt and Fmoc are cleaved with TFA .
  • Applications : Used in standard SPPS protocols for peptides requiring histidine residues.
  • Solubility : Soluble in NMP/DMM (N-methylpyrrolidone/dipropyleneglycol dimethylether) mixtures, as shown in Table 3 of .
  • Purity : Optimized synthesis yields >95% purity via orthogonal protection strategies .

Fmoc-Cys(Trt)-OH

  • Protection Strategy : Trt protects the thiol group of cysteine instead of histidine’s imidazole.
  • Deprotection : Trt is removed with TFA, similar to histidine derivatives, but alternative thiol-protecting groups (e.g., SIT) offer milder cleavage conditions .
  • Solubility : Higher solubility in DMSO (100 mg/mL) compared to Fmoc-His(Trt)-OH .
  • Challenges : Prone to disulfide bond formation if unprotected, requiring rigorous inert atmospheres during synthesis .

Fmoc-Dab(Mtt)-OH

  • Protection : Uses the Mtt (4-methyltrityl) group, which is more acid-labile than Trt (cleavable with 1–3% TFA vs. 20–95% for Trt) .
  • Applications : Preferred for synthesizing peptides requiring sequential deprotection of multiple residues.
  • Drawbacks : Mtt’s sensitivity limits compatibility with harsh SPPS conditions .

Fmoc-Arg(Pbf)-OH

  • Protection Strategy: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects arginine’s guanidino group.
  • Deprotection : Requires stronger acidic conditions (≥95% TFA) compared to Trt .
  • Coupling Efficiency : Achieves >93% coupling rates using DIC/HOBt/DMAP activation , outperforming standard DCC methods used for histidine derivatives .

Data Tables

Table 1: Key Properties of Fmoc-N-Me-D-His(Trt)-OH and Analogues

Compound Molecular Weight Protection Groups Deprotection Conditions Solubility (NMP/DMM) Purity (%)
This compound 633.73 Fmoc, Trt, N-Me 20% piperidine (Fmoc), 20–95% TFA (Trt) Not reported >98
Fmoc-His(Trt)-OH 619.71 Fmoc, Trt 20% piperidine (Fmoc), 20–95% TFA (Trt) Soluble >95
Fmoc-Cys(Trt)-OH 585.7 Fmoc, Trt 20% piperidine (Fmoc), 20–95% TFA (Trt) 100 mg/mL in DMSO >98
Fmoc-Dab(Mtt)-OH ~600 (estimated) Fmoc, Mtt 1–3% TFA (Mtt) Not reported >95

Table 2: Stereochemical and Functional Impact

Feature This compound Fmoc-His(Trt)-OH Fmoc-Cys(Trt)-OH
Stereochemistry D-configuration L-configuration L-configuration
Conformational Effect Restricts backbone Standard Standard
Bioactivity Alters receptor binding Natural-like Natural-like

Research Findings

  • Stereochemical Purity : Reverse-phase HPLC methods resolve D/L isomers of His(Trt) derivatives, ensuring <0.15% enantiomeric impurity in Fmoc-L-His(Trt)-OH .
  • Coupling Efficiency : N-methylation in this compound reduces steric hindrance compared to bulkier residues like Arg(Pbf), enabling efficient coupling under standard SPPS conditions .
  • Green Chemistry : Solvent systems like NMP/DMM improve solubility of Trt-protected residues, reducing waste in SPPS .

Biological Activity

Fmoc-N-Me-D-His(Trt)-OH, a derivative of histidine, is widely used in peptide synthesis due to its unique structural properties and protective groups. This compound features a fluorenylmethoxycarbonyl (Fmoc) group for the protection of the amino group and a trityl (Trt) group to protect the side-chain of histidine. The biological activity of this compound is of significant interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C₄₁H₃₅N₃O₄
  • Molecular Weight : 633.73 g/mol
  • Melting Point : 183-188 °C
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 811.7 ± 65.0 °C at 760 mmHg

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the stepwise assembly of peptides. The Trt group protects the imidazole side chain of histidine, preventing unwanted reactions during synthesis. This compound has demonstrated effectiveness in minimizing racemization and by-product formation during peptide synthesis, which is crucial for producing biologically active peptides .

Case Studies and Research Findings

  • Racemization Suppression :
    A study highlighted the suppression of simultaneous racemization and Nα-DIC-endcapping in SPPS through the use of Fmoc-His(Trt)-OH derivatives. This research emphasizes the importance of protecting groups in maintaining the integrity of amino acids during synthesis, particularly for histidine derivatives .
  • Biological Assays :
    In various assays, this compound has been incorporated into peptide sequences that exhibit biological activity against specific targets, such as enzymes and receptors involved in metabolic pathways. The incorporation of N-methyl groups has been shown to enhance binding affinity and specificity due to increased hydrophobic interactions .
  • Therapeutic Applications :
    Compounds synthesized using this compound have been explored for their therapeutic potential in treating conditions such as cancer and metabolic disorders. The ability to modify histidine residues within peptides allows for the development of more effective drug candidates with improved pharmacokinetic properties .

Data Table: Comparison of this compound with Other Histidine Derivatives

Compound NameMolecular Weight (g/mol)Melting Point (°C)Application Area
This compound633.73183-188Peptide Synthesis
Fmoc-L-His(Trt)-OH619.71150-155Peptide Synthesis
Fmoc-D-His(Trt)-OH619.71150-155Peptide Synthesis

Q & A

Basic Questions

Q. What are the structural and functional roles of the Fmoc, N-Me, and Trt groups in Fmoc-N-Me-D-His(Trt)-OH for peptide synthesis?

  • The Fmoc group (9-fluorenylmethoxycarbonyl) acts as a temporary α-amino protector, removable under basic conditions (e.g., piperidine). The N-Me (N-methyl) modification reduces hydrogen bonding, enhancing peptide conformational flexibility and resistance to proteolysis. The Trt (trityl) group protects the histidine imidazole side chain, preventing undesired side reactions during coupling. Its bulkiness also minimizes racemization but requires strong acidic conditions (e.g., 95% TFA with scavengers) for cleavage .

Q. What storage conditions are critical for maintaining this compound stability?

  • Store at -20°C in airtight, desiccated containers to prevent hydrolysis and oxidation. Prolonged exposure to moisture or elevated temperatures accelerates decomposition, leading to reduced coupling efficiency. Commercial sources recommend freezing (-20°C) for long-term stability, while short-term use may permit storage at 2–8°C .

Q. Which purification methods are effective for peptides incorporating this compound?

  • Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve racemized byproducts. For crude peptides, TFA cleavage (95% TFA, 2.5% H2O, 2.5% TIS) effectively removes the Trt group. Post-synthesis, lyophilization is essential to isolate the pure peptide .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize coupling conditions to suppress racemization of this compound?

  • A Taguchi DOE identified critical parameters:

  • Activation time : Limit pre-activation to <5 minutes to reduce racemization.
  • Base selection : Use collidine instead of DIEA to minimize base-induced side reactions.
  • Temperature : Couple at 0–4°C to slow racemization kinetics.
    • DOE models revealed that excessive pre-activation with uronium reagents (e.g., HBTU) increases racemization by promoting enolate formation. In situ activation strategies (e.g., DIC/HOBt) are preferred for sensitive residues like histidine .

Q. What mechanistic insights explain racemization of this compound during solid-phase peptide synthesis (SPPS)?

  • Racemization occurs via base-mediated deprotonation of the α-carbon, forming a planar enolate intermediate. The Trt group’s steric hindrance partially mitigates this, but prolonged exposure to activating reagents (e.g., DIC) or elevated temperatures accelerates the process. Circular dichroism (CD) and HPLC chiral analysis are critical for quantifying D/L isomer ratios. Studies show racemization rates for histidine can exceed 15% under suboptimal conditions .

Q. How should researchers address contradictory data on pre-activation vs. in situ activation strategies for this compound?

  • Contradictions arise from variations in activation reagents and peptide sequence context . For example:

  • Pre-activation with HOBt/DIC is efficient for simple sequences but risks racemization in longer peptides.
  • In situ activation (e.g., PyBOP/oxyma) reduces racemization but may lower coupling efficiency.
    • Resolve discrepancies by:

Conducting kinetic studies (NMR monitoring) to track real-time racemization.

Using DoE-response surface modeling to balance coupling efficiency and purity .

Methodological Guidelines

  • Analytical Validation : Use LC-MS and MALDI-TOF to confirm peptide mass and purity.
  • Racemization Detection : Employ Marfey’s reagent for chiral derivatization and HPLC quantification of D/L isomers .
  • Process Optimization : Integrate machine learning tools (e.g., AI-driven synthesis planners) to predict optimal coupling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-D-His(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-D-His(Trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.